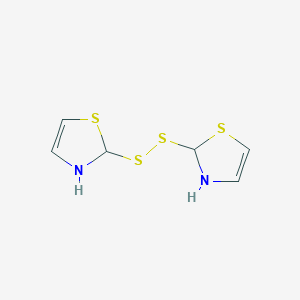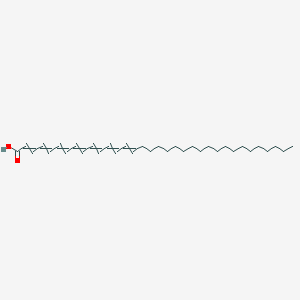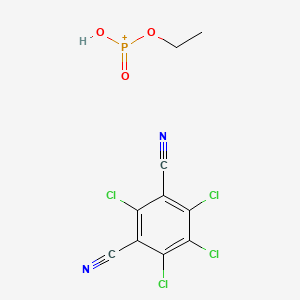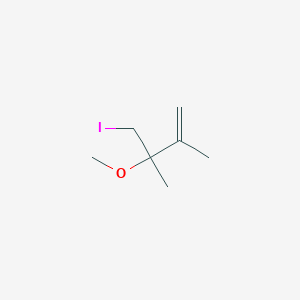
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- is an organic compound with a unique structure characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- typically involves the iodination of a suitable precursor. One common method is the free radical iodination of 1-Butene, 3-methoxy-2,3-dimethyl- using iodine and a radical initiator such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the butene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Major Products Formed:
Substitution: 1-Butene, 4-azido-3-methoxy-2,3-dimethyl-, 1-Butene, 4-cyano-3-methoxy-2,3-dimethyl-.
Oxidation: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-aldehyde, this compoundcarboxylic acid.
Reduction: 1-Butane, 4-iodo-3-methoxy-2,3-dimethyl-.
Applications De Recherche Scientifique
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism by which 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The iodine atom is displaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion.
Oxidation Reactions: The methoxy group is oxidized through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The double bond in the butene backbone is reduced by the addition of hydrogen atoms, facilitated by a catalyst, converting it into an alkane.
Comparaison Avec Des Composés Similaires
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- can be compared with other similar compounds such as:
1-Butene, 3,3-dimethyl-: Lacks the iodine and methoxy groups, making it less reactive in certain substitution and oxidation reactions.
2-Butene, 2,3-dimethyl-: Contains a different arrangement of methyl groups and a double bond, leading to different reactivity and applications.
1-Butene, 2,3-dimethyl-:
The uniqueness of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- lies in its specific functional groups, which impart distinct reactivity and make it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
105543-02-0 |
|---|---|
Formule moléculaire |
C7H13IO |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
4-iodo-3-methoxy-2,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13IO/c1-6(2)7(3,5-8)9-4/h1,5H2,2-4H3 |
Clé InChI |
FQKZMXTXUMFUAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


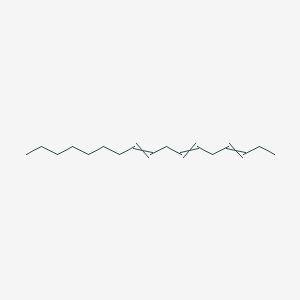
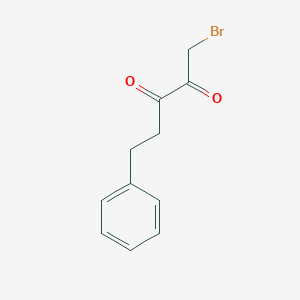
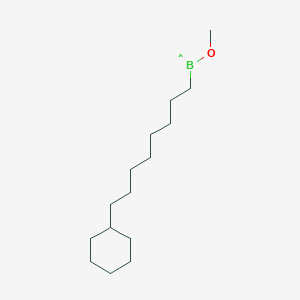
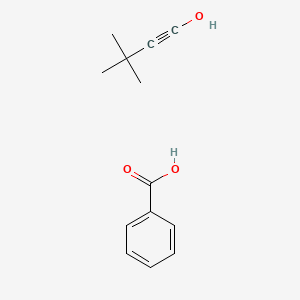
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
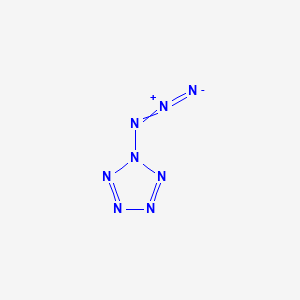
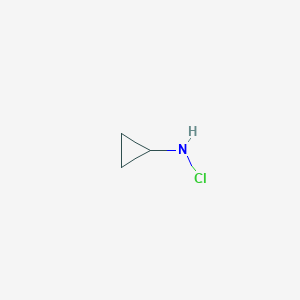
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
